Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features multiple heterocyclic rings and functional groups
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N10O3S/c1-3-30-17(29)13-11(28(26-22-13)16-14(19)24-31-25-16)8-32-18-20-15-12(21-23-18)9-6-4-5-7-10(9)27(15)2/h4-7H,3,8H2,1-2H3,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSNMUAVQPWAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NC4=C(C5=CC=CC=C5N4C)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic synthesis. The process may include:
- Formation of the 1,2,5-oxadiazole ring through cyclization reactions.
- Introduction of the amino group via nucleophilic substitution.
- Construction of the triazole ring through azide-alkyne cycloaddition (click chemistry).
- Attachment of the indole and triazino moieties through condensation reactions.
- Final esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazole-4-carboxylate: A simpler analog lacking the indole and triazino moieties.
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-(methylthio)-1H-1,2,3-triazole-4-carboxylate: Similar structure with a methylthio group instead of the indole and triazino moieties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
